Bromochloronitromethane

Description

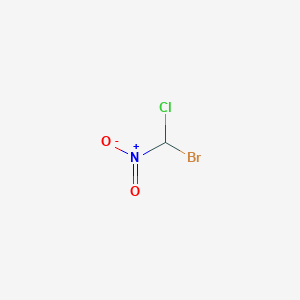

Structure

3D Structure

Properties

IUPAC Name |

bromo-chloro-nitromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClNO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGLTGHXUDTPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881187 | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135531-25-8 | |

| Record name | Bromochloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, bromochloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135531258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Mechanisms of Bromochloronitromethane in Water Treatment

Precursor Identification and Characterization

The formation and concentration of bromochloronitromethane are directly linked to the presence and nature of specific organic and inorganic precursors in the water source. Identifying these precursors is crucial for understanding and mitigating the formation of this and other halogenated DBPs.

Natural Organic Matter (NOM) is a complex and heterogeneous mixture of organic compounds found ubiquitously in aquatic environments. nih.gov It is widely recognized as the primary precursor for the formation of a wide range of DBPs during water chlorination. nih.govacs.orgnih.gov The reactions between chlorine and NOM are responsible for the generation of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). nih.gov

Within the complex NOM matrix, Dissolved Organic Nitrogen (DON) represents a critical fraction responsible for the formation of nitrogenous disinfection byproducts (N-DBPs). nih.govengineering.org.cn Halonitromethanes, including this compound, belong to this class of N-DBPs. acs.org The formation of these nitrogen-containing compounds is expected to rise in waters impacted by wastewater or those experiencing eutrophication, as these sources typically have higher concentrations of DON. nih.gov

The speciation of halonitromethanes is heavily influenced by the presence of bromide ions (Br⁻) in the source water. nih.govbohrium.com When water containing both DON and bromide is chlorinated, the chlorine can oxidize the bromide to form reactive bromine species. These bromine species then participate in the reaction, leading to the formation of brominated DBPs like this compound. nih.govruforum.orgusgs.gov For instance, during UV/chloramine (B81541) disinfection, the presence of bromide can shift the predominant HNM species from dichloronitromethane (B120543) (DCNM) to this compound (BCNM) and dibromonitromethane (B120713) (DBNM). nih.govbohrium.com

Table 1: Impact of Bromide on Halonitromethane (HNM) Formation During UV/Chlor(am)ine Disinfection This table illustrates how the presence of bromide ions influences the concentration and type of HNMs formed during different disinfection processes.

| Disinfection Process | Bromide (Br⁻) Concentration | Maximum HNM Concentration | Change in HNM Concentration | Predominant HNM Species Shift |

| UV/Chlorine | 0 mg L⁻¹ | ~9.82 µg L⁻¹ | - | Trichloronitromethane (TCNM) |

| UV/Chlorine | 0.2 mg L⁻¹ | 12.03 µg L⁻¹ | 22.5% Increase | TCNM to DBNM and TBNM |

| UV/Chloramine | 0 mg L⁻¹ | ~2.93 µg L⁻¹ | - | Dichloronitromethane (DCNM) |

| UV/Chloramine | 0.2 mg L⁻¹ | 3.69 µg L⁻¹ | 26.0% Increase | DCNM to BCNM and DBNM |

Data sourced from studies on HNM formation in humic acid water containing nitrate (B79036). nih.govbohrium.com

Amino acids, fundamental components of proteins, are a significant fraction of the DON in natural waters and have been identified as potent precursors to N-DBPs. researchgate.netacs.org Several studies utilize specific amino acids as model compounds to investigate the formation pathways and yields of various N-DBPs, including halonitromethanes, under different disinfection conditions. researchgate.net

Aspartic acid is a common amino acid found in natural systems. As a component of the broader pool of amino acids within NOM and DON, it can contribute to the formation of disinfection byproducts during water treatment. acs.orgclemson.edu While specific studies directly quantifying the yield of this compound from aspartic acid are limited, its chemical structure contains the necessary nitrogen and carbon backbone to act as a precursor.

Research has specifically implicated threonine as a precursor in the formation of brominated halonitromethanes (Br-HNMs). researchgate.net Studies using threonine as a model precursor during UV/chlorine disinfection demonstrated that the yields of Br-HNMs, which include this compound, increased as the concentration of bromide ions in the water was raised. researchgate.net This highlights a direct relationship between this specific amino acid, bromide levels, and the formation of brominated nitromethanes.

Table 2: Research Findings on Amino Acid Precursors for N-DBPs This table summarizes findings from studies using specific amino acids as model precursors to investigate N-DBP formation.

| Amino Acid | Role as Precursor | Key Findings |

| Threonine | Investigated as a model precursor for Br-HNMs. researchgate.net | Yields of Br-HNMs (including BCNM) increased with rising bromide concentrations during UV/chlorine disinfection. researchgate.net |

| Glycine (B1666218) | Identified as a model precursor for N-DBPs. researchgate.net | Ozonation prior to chlorination can increase the yield of trichloronitromethane (TCNM) from glycine. acs.org |

| Lysine (B10760008) | Reported as a model precursor for N-DBP formation. researchgate.net | Ozonation prior to chlorination can increase the yield of TCNM from lysine. acs.org |

Glycine is another amino acid that has been used as a model precursor to explore the formation of N-DBPs in chlorinated water. researchgate.net Its reactivity as a precursor has been noted in studies showing that pre-ozonation of water containing glycine can lead to higher yields of trichloronitromethane, a related halonitromethane, during subsequent chlorination. acs.org

Similar to glycine and threonine, lysine has been identified as a model precursor for the formation of N-DBPs. researchgate.net It is an essential amino acid and a building block for proteins, making its presence in source waters through biological decay plausible. wikipedia.orgnih.gov Research has shown that, like with glycine, applying ozone before chlorine can enhance the formation of TCNM from lysine, demonstrating its potential to contribute to the pool of HNM precursors. acs.org

Amino Acid Precursors

Tryptophan

The amino acid tryptophan has been identified as a significant precursor for the formation of brominated halonitromethanes (Br-HNMs), including BCNM, particularly during disinfection processes that involve both UV irradiation and chlorine. rsc.orgresearchgate.netresearchgate.net Tryptophan, an α-amino acid used in protein biosynthesis, contains an indole (B1671886) side chain, which makes it a reactive precursor for DBP formation. wikipedia.orgmdpi.com Studies have selected tryptophan to investigate the formation of Br-HNMs in the presence of bromide during UV/chlorine disinfection. researchgate.netresearchgate.net Among various amino acids, tryptophan has been shown to have one of the highest potentials for DBP formation. researchgate.net It is also a known precursor for the synthesis of serotonin (B10506) and melatonin. tardigrade.in

Research has demonstrated that during UV/chlorine disinfection of water containing tryptophan and bromide, various Br-HNMs are formed. The presence of bromide ions (Br⁻) can shift the speciation of the resulting HNMs from chlorinated forms towards brominated and mixed bromo-chloro species like BCNM. researchgate.netresearchgate.net

Algal Organic Matter

Eutrophication and subsequent algal blooms in water bodies are a significant source of algal organic matter (AOM), which serves as a crucial precursor for halonitromethane formation during disinfection. bohrium.com AOM, released during the life cycle of algae, includes proteins, amino acids, and other organic compounds that can react with disinfectants. bohrium.comnih.gov

Research has shown that organic material derived from algae is an effective precursor for both carbonaceous and nitrogenous DBPs. nih.govacs.org Specifically, hydrophilic proteins from algae have been identified as important precursors for chloroform, while hydrophobic proteins are more potent precursors of other mutagenic byproducts. nih.gov The presence of AOM in water sources poses a significant threat to water quality by increasing the potential for the formation of HNMs, including BCNM, upon disinfection. bohrium.com

Nitromethane (B149229) and Nitrophenols as Potential Precursors

Nitromethane (CH₃NO₂) is recognized as a direct precursor in the formation of halonitromethanes. evitachem.comacs.org It is the simplest organic nitro compound and is used in various industrial applications and as an intermediate in the synthesis of pesticides. wikipedia.org Studies have shown that nitromethane can be halogenated to form HNMs during disinfection processes. researchgate.net

Nitrophenols, which enter water sources from industrial and agricultural activities, are also potent precursors for DBP formation. researchgate.netbohrium.com These compounds are listed as priority pollutants. researchgate.netresearchgate.net Research has confirmed that 2-nitrophenol (B165410) and 3-nitrophenol (B1666305) can act as primary precursors for trichloronitromethane (TCNM) and dichloronitromethane (DCNM) during chlorination. researchgate.net The presence of bromide can lead to the formation of brominated and mixed halogenated species like BCNM from these precursors. researchgate.net

Disinfection Processes and Their Influence on BCNM Formation

Chlorination

Chlorination is a widely used disinfection method that involves the application of chlorine to water. researchgate.net While effective for microbial inactivation, chlorine reacts with natural organic matter (NOM) to form a variety of disinfection byproducts, including trihalomethanes (THMs) and HNMs. ruforum.orgmdpi.com this compound is a DBP that forms primarily in chlorinated water that contains bromide. ruforum.org

The formation of HNMs during chlorination is influenced by several factors, including chlorine dosage, pH, and the presence of bromide ions (Br⁻). researchgate.net Higher chlorine doses generally promote the formation of HNMs. researchgate.net The presence of bromide is a critical factor; it not only enhances the total concentration of HNMs but also shifts the speciation from chlorinated HNMs (Cl-HNMs) to mixed bromochloro-HNMs (like BCNM and bromodichloronitromethane) and fully brominated HNMs. researchgate.netnih.gov Studies involving the UV/chlorine treatment of water containing humic acid and bromide showed that the predominant HNM species shifted from trichloronitromethane (TCNM) to brominated forms. nih.gov

| Precursor | Disinfection Process | Key Findings on HNM Formation | Reference |

| Tryptophan | UV/Chlorine + Bromide | Formation of various brominated HNMs, including BCNM. rsc.org | rsc.org |

| Benzylamine (BZA) | UV/Chlorination + Bromide | Presence of Br⁻ converted chlorinated-HNMs to brominated and mixed species and enhanced total HNM concentration. researchgate.net | researchgate.net |

| Humic Acid | UV/Chlorine + Bromide | Maximum HNM concentration was 12.03 µg/L with 0.2 mg/L Br⁻, a 22.5% increase compared to no bromide. nih.gov | nih.gov |

| Natural Organic Matter | Chlorination | BCNM is detected in water distribution systems where chlorination is used. ruforum.org | ruforum.org |

Chloramination

Chloramination, the use of chloramines as a disinfectant, is often considered an alternative to chlorination to reduce the formation of certain regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs). researchgate.netmdpi.comdwqr.scot However, chloramination can lead to the formation of nitrogenous DBPs, including HNMs. researchgate.net

Studies comparing chlorination and chloramination have found that chloramination generally produces significantly lower concentrations of THMs. mdpi.com However, its effect on HNM formation is more complex. While some research indicates that using chloramine alone can result in very low or undetectable levels of HNMs, other studies show that chloramination can still lead to the formation of these compounds, albeit sometimes at lower levels than chlorination. researchgate.netartvin.edu.tr In a study involving UV/chloramine disinfection of water with humic acid and bromide, the maximum HNM concentration was 3.69 µg/L, and the predominant species shifted from dichloronitromethane (DCNM) to BCNM and dibromonitromethane (DBNM). nih.gov The yields and types of HNMs formed during UV/chloramination were found to be less than those during UV/chlorination. nih.gov

Ozonation and Ozone/Chlorine Scenarios

Ozone (O₃) is a powerful oxidant and disinfectant used in water treatment. nih.gov Using ozone alone may result in HNM concentrations below measurable levels. researchgate.netartvin.edu.tr However, when ozonation is used as a pretreatment step followed by chlorination (an ozone/chlorine scenario), it can significantly increase the formation of HNMs. researchgate.netresearchgate.netartvin.edu.tr

Two primary mechanisms have been proposed for this increase: 1) ozone oxidizes amine groups in organic molecules to nitro groups, which are HNM precursors, and 2) nitration of organic molecules occurs via nitrogen oxides formed during the ozone generation process. researchgate.net Research has consistently shown that the highest HNM formation potential occurs under ozone/chlorine disinfection scenarios, followed by ozone/chloramine, and then chlorine alone. researchgate.netartvin.edu.tr For instance, one study found the highest HNM concentration (2.5 µg/L) in an ozone/chlorine scenario. artvin.edu.tr The presence of bromide in the source water during ozonation can also lead to the formation of bromate, another regulated DBP. nih.govresearchgate.net The pH of the water can influence ozone's stability and its reaction pathways, thereby affecting DBP formation. nih.gove3s-conferences.org

| Disinfection Scenario | HNM Formation Potential | Dominant Species Example | Reference |

| Ozone/Chlorine | Highest | Chloropicrin | researchgate.netartvin.edu.tr |

| Ozone/Chloramine | Medium | Chloropicrin, Bromodichloronitromethane | researchgate.netartvin.edu.tr |

| Chlorine only | Low | - | researchgate.netartvin.edu.tr |

| Chloramine only | Below measurable levels | - | researchgate.netartvin.edu.tr |

| Ozone only | Below measurable levels | - | researchgate.netartvin.edu.tr |

UV/Chlorine Disinfection

The combination of ultraviolet (UV) irradiation and chlorine, known as UV/chlorine disinfection, is an advanced oxidation process used in water treatment. This method can effectively inactivate a wide range of microorganisms. However, it also creates conditions conducive to the formation of various disinfection byproducts, including halonitromethanes (HNMs).

During UV/chlorine disinfection, UV light photolyzes aqueous free chlorine (HOCl/OCl⁻) to produce highly reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). hep.com.cn These radicals, along with chlorine itself, react with natural organic matter (NOM) and specific nitrogen-containing precursors, such as amino acids, to form HNMs. hep.com.cnresearchgate.net In the presence of bromide ions in the source water, reactive bromine species are also formed, leading to the generation of brominated HNMs. The formation of this compound (BCNM) is a result of these reactions involving both chlorine and bromine. Studies have shown that in the UV/chlorine process, particularly under acidic conditions, the formation of HNMs is enhanced. bohrium.comnih.gov The yields of chlorinated HNMs tend to increase with higher free chlorine dosages and greater UV intensity. hep.com.cnresearchgate.net

UV/Chloramine Disinfection

The UV/chloramine process is an alternative disinfection strategy. Compared to UV/chlorine, it generally results in lower formation of HNMs. bohrium.comnih.gov This difference is attributed to the distinct radical chemistry and oxidation kinetics involved. The UV/chloramine process produces lower concentrations of reactive chlorine and bromine species. bohrium.com

Impact of Water Quality Parameters

The formation of this compound is highly dependent on the specific characteristics of the water being treated. Several key water quality parameters have a direct and significant impact on the reaction pathways and yields of this compound.

Bromide Ion Concentration

The concentration of bromide ions (Br⁻) in the source water is a critical factor in the formation of this compound. hep.com.cnnih.gov During disinfection with chlorine or chloramines, bromide is oxidized to form hypobromous acid (HOBr), which is a more effective halogenating agent than hypochlorous acid.

The presence of bromide facilitates a shift from fully chlorinated byproducts to brominated and mixed chloro-bromo species. hep.com.cnresearchgate.net Studies have shown a direct correlation between increasing bromide concentration and the enhanced formation of brominated HNMs, including BCNM. researchgate.net For instance, in one study, increasing the bromide concentration from 0 to 0.2 mg/L during UV/chloramine disinfection led to a 26.0% increase in total HNMs and caused BCNM to become one of the predominant species. nih.gov Similarly, during UV/chlorine disinfection, the presence of bromide significantly promotes the formation of Br-HNMs. hep.com.cn

Table 1: Effect of Bromide Concentration on HNM Formation During UV/Chloramine Disinfection

| Bromide (Br⁻) Concentration (mg/L) | Maximum Total HNM Concentration (μg/L) | Predominant HNM Species Observed |

| 0 | 2.93 (approx.) | Dichloronitromethane (DCNM) |

| 0.2 | 3.69 | This compound (BCNM), Dibromonitromethane (DBNM) |

Data sourced from a study on HNM formation in nitrate-containing humic acid water. nih.gov

pH Levels

The pH of the water significantly influences the formation of HNMs by affecting the speciation of both the disinfectants and the precursor compounds. acs.org In UV/chlorine disinfection, acidic conditions (pH 6.0-7.0) have been found to promote higher yields of HNMs. bohrium.comnih.gov As the pH increases towards 8.0, the concentration of chlorinated HNMs tends to decline. hep.com.cn This is partly because the equilibrium of free chlorine shifts from the more reactive hypochlorous acid (HOCl) at lower pH to the less reactive hypochlorite (B82951) ion (OCl⁻) at higher pH.

Conversely, during UV/chloramine disinfection, neutral pH conditions appear to be more favorable for HNM formation compared to acidic or alkaline conditions. bohrium.comnih.gov

Table 2: Effect of pH on Chlorinated-HNM (Cl-HNM) Formation During LED-UV₂₆₅/Chlorine Disinfection

| pH Level | Maximum TCNM Concentration (μg/L) | Maximum DCNM Concentration (μg/L) |

| 6.0 | 7.01 | 5.78 |

| 7.0 | 4.21 | 3.17 |

| 8.0 | 3.97 | 2.70 |

Data based on a study using aspartic acid as a precursor. hep.com.cn TCNM = Trichloronitromethane, DCNM = Dichloronitromethane.

Disinfectant Dosage (Free Chlorine, Chloramine)

The dosage of the disinfectant is directly related to the quantity of DBPs formed. acs.org For UV/chlorine systems, increasing the free chlorine dosage generally leads to an increase in the concentration of HNMs. hep.com.cnresearchgate.net Higher chlorine levels provide more reactants to engage with HNM precursors present in the water.

This trend is evident in studies where increasing the free chlorine dose from 5.0 mg/L to 15.0 mg/L resulted in a substantial rise in the yields of various chlorinated HNMs. hep.com.cn It is crucial to balance the disinfectant dose to achieve effective microbial inactivation while minimizing the formation of potentially harmful byproducts like this compound. acs.org

Table 3: Effect of Free Chlorine Dosage on Cl-HNM Formation During LED-UV₂₆₅/Chlorine Disinfection

| Free Chlorine Dosage (mg/L) | Maximum TCNM Concentration (μg/L) | Maximum DCNM Concentration (μg/L) |

| 5.0 | 2.63 | 1.53 |

| 10.0 | 4.21 | 3.17 |

| 15.0 | 10.02 | 4.13 |

Data based on a study using aspartic acid as a precursor at pH 7.0. hep.com.cn TCNM = Trichloronitromethane, DCNM = Dichloronitromethane.

Reaction Time and Water Age

The formation of this compound is not instantaneous; its concentration changes over time. Typically, the concentration of HNMs increases in the initial phase of the reaction, reaches a maximum level, and then gradually decreases. hep.com.cnresearchgate.net This pattern is the result of simultaneous formation and degradation processes. hep.com.cn

The initial increase is driven by the reaction of disinfectants and radicals with precursors. The subsequent decline can be attributed to the degradation of the formed HNMs by UV photolysis and reaction with remaining reactive species. hep.com.cn DBP formation is considered a fast reaction, with a significant percentage of the total amount forming within the first few hours, which is relevant to the typical turnover time in water distribution systems. clemson.edu

Temperature

The formation of disinfection byproducts (DBPs), including halonitromethanes (HNMs) like this compound, is significantly influenced by water temperature. Generally, an increase in temperature accelerates the rate of chemical reactions, and the formation of DBPs is no exception. Research indicates that higher temperatures during chlorination and chloramination processes lead to an increased generation of these compounds. tandfonline.com

Kinetic models have been developed to describe the effects of temperature on DBP formation. These models suggest that elevated temperatures not only increase the rate at which DBPs are formed but also raise the maximum concentration that can be achieved. tandfonline.com One study proposed that the maximum attainable concentration of DBPs exhibits an approximately exponential growth pattern as the temperature rises. tandfonline.com This is a critical consideration for water treatment facilities, especially in warmer climates or during seasonal temperature increases, as it can heighten the potential for DBP formation within the distribution system.

Most studies use univariate experimental designs to investigate the impacts of individual variables. The water temperature of therapeutic pools is usually higher (30–37 °C) than in swimming pools. The formation of by-products is enhanced by increasing temperature. tandfonline.com During showering, the temperature of water generally varies in the range of 35–45 °C. An increase in water temperature can enhance the formation rate of DBPs. tandfonline.com

Interactive Data Table: Effect of Temperature on Disinfection Byproduct (DBP) Formation

| Temperature | Effect on Reaction Rate | Impact on DBP Concentration | Reference |

| Low | Slower reaction kinetics | Lower formation | tandfonline.com |

| High | Faster reaction kinetics | Increased formation and higher maximum concentration | tandfonline.com |

Note: This table represents a generalized trend based on available research.

Coexisting Ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺)

The presence of certain metal ions in source water can catalyze or inhibit the formation of this compound and other DBPs. These ions can be naturally present or introduced through the corrosion of pipes (B44673) and fittings in the water distribution system.

Copper (Cu²⁺)

Copper ions have been shown to promote the formation of chlorinated HNMs. The mechanism is believed to involve the complexation of Cu²⁺ with organic precursor materials, which can enhance their reactivity. For example, in the presence of aspartic acid, a known HNM precursor, the addition of Cu²⁺ significantly enhanced the formation of chlorinated HNMs during LED-UV/chlorine disinfection. nih.gov In one study, when the concentration of Cu²⁺ increased from 0.5 to 1.5 mg/L, the maximum concentrations of chloronitromethane (B120751) (CNM), dichloronitromethane (DCNM), and trichloronitromethane (TCNM) increased by 18.75%, 151.10%, and 50.12%, respectively, compared to experiments without copper ions. nih.gov The catalytic effect of copper ions has also been observed for other DBPs, where it can facilitate chlorine decay and enhance the formation of compounds like dichloroacetonitrile (B150184) and dichloroacetamide.

Iron (Fe³⁺)

Trace iron ions are commonly found in water and wastewater. Studies have shown that Fe³⁺ can promote the formation of HNMs. For instance, during UV/chlorine disinfection, the maximum concentrations of HNMs were found to be 1.39 times higher when Fe(III) was added compared to conditions without it. researchgate.net The enhancement efficiency for the formation of trichloronitromethane (TCNM) from catechol and nitrite (B80452) precursors was found to follow the order of Fe³⁺ > Ti⁴⁺ > Al³⁺. core.ac.ukacs.org The proposed mechanism involves the Fe(III)/Fe(II) internal cycle, which enhances the production of hydroxyl radicals (HO·), thereby increasing the formation of nitrogenous DBPs. researchgate.net

Manganese (Mn²⁺)

The role of manganese in the formation of this compound is less direct and not as well-documented as that of copper and iron. However, studies on related DBPs suggest that manganese can influence their formation. Residual manganese(II) can be oxidized within water distribution systems, leading to the deposition of manganese oxides (MnOx). nih.gov These deposits can act as sites for the accumulation of organic DBP precursors. nih.gov

Research has shown that trace amounts of Mn(II) (50–100 µg L−1) can significantly increase the formation of other classes of DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs). tandfonline.com One study observed that in a system with 100 μg/L of manganese, the concentration of regulated THMs increased by over 20% compared to a manganese-free system after 150 days. nih.gov This was attributed to the accumulation of organic substances on the manganese deposits, which then serve as a concentrated source of precursors for DBP formation. nih.gov Conversely, some research has indicated that under certain conditions, the presence of manganese oxide did not significantly increase the formation of haloacetic acids or trihalomethanes. umass.edu The specific catalytic effect of Mn²⁺ on the formation pathways of this compound requires further investigation to be fully understood.

Interactive Data Table: Effect of Coexisting Ions on Halonitromethane (HNM) Formation

| Ion | Precursor Example | Observed Effect on HNM Formation | Quantitative Finding | Reference |

| Cu²⁺ | Aspartic Acid | Promotion | Up to 151.10% increase in DCNM at 1.5 mg/L Cu²⁺ | nih.gov |

| Fe³⁺ | Polyethyleneimine | Promotion | 1.39 times higher HNM concentration | researchgate.net |

| Mn²⁺ | General Organic Matter | Indirect Promotion (of THMs) | >20% increase in THMs at 100 µg/L Mn | nih.gov |

Analytical Methodologies for Bromochloronitromethane Research

Extraction and Sample Preparation Techniques

The initial and one of the most critical stages in the analysis of Bromochloronitromethane is the effective extraction and preparation of the sample. ub.edu The primary objective of this phase is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. retsch.com The complexity of the sample matrix dictates the choice of the extraction method.

Commonly employed techniques for halogenated organic compounds like this compound include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. retsch.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that utilizes a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. retsch.com It is particularly useful for volatile and semi-volatile organic compounds.

Purge-and-Trap: This dynamic headspace technique is well-suited for volatile organic compounds in liquid or solid samples. An inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material before being thermally desorbed into the analytical instrument. nih.gov

The selection of the most appropriate technique depends on factors such as the sample volume, the nature of the matrix (e.g., water, soil, biological tissue), and the desired concentration factor. retsch.com

Interactive Data Table: Comparison of Extraction Techniques

| Technique | Principle | Applicability for this compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Suitable for water samples. | Simple, low cost. | Large solvent volumes, can be time-consuming. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent. | Applicable to water and liquid extracts. | High recovery, reduced solvent use, potential for automation. retsch.com | Sorbent selection is critical. |

| Solid-Phase Microextraction (SPME) | Partitioning into a coated fiber. | Ideal for volatile compounds in air and water. retsch.com | Solvent-free, simple, sensitive. | Fiber fragility, matrix effects. |

| Purge-and-Trap | Volatilization and trapping on a sorbent. | Excellent for volatile compounds in water and solids. nih.gov | High sensitivity for volatiles, easily automated. | Not suitable for non-volatile compounds. |

Chromatographic Separation Techniques

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other components in the extract. ub.edu This separation is essential for accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography is the premier analytical technique for the separation of volatile and semi-volatile compounds such as this compound. nih.gov In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. libretexts.org The separation is based on the differential partitioning of the analytes between the two phases. libretexts.org

For the analysis of halogenated compounds, capillary columns with a dimethylpolysiloxane phase or a similar non-polar to mid-polar stationary phase are commonly used. chromatographyonline.com Temperature programming, where the column temperature is increased during the analysis, is often utilized to optimize the separation of compounds with a wide range of boiling points. libretexts.org Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds and are a common choice for detection, though mass spectrometry offers greater specificity. nih.gov

Liquid Chromatography (LC)

While GC is generally preferred for volatile compounds, liquid chromatography, particularly high-performance liquid chromatography (HPLC), can be an alternative for the analysis of halogenated compounds. LC is suitable for compounds that are non-volatile, thermally labile, or require derivatization for GC analysis. chromatographyonline.com

In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. americanpharmaceuticalreview.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For a compound like this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. sielc.com Detection is commonly achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. americanpharmaceuticalreview.comsielc.com

Interactive Data Table: Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Common Detector |

|---|---|---|---|---|

| Gas Chromatography (GC) | Partitioning between a gas and a liquid/solid stationary phase. | Dimethylpolysiloxane | Inert Gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS), Electron Capture Detector (ECD) |

| Liquid Chromatography (LC) | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reverse-Phase) | Water/Acetonitrile or Water/Methanol mixture | Mass Spectrometry (MS), UV Detector |

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is a powerful analytical technique used for the detection and identification of compounds by measuring their mass-to-charge ratio (m/z). libretexts.org When coupled with a chromatographic separation technique, it provides a high degree of certainty in compound identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry distinguishes itself from standard mass spectrometry by its ability to measure the m/z ratio of ions with very high accuracy and precision. longdom.org This capability allows for the determination of the elemental composition of a molecule from its exact mass. longdom.org For a compound like this compound, HRMS can unequivocally confirm its identity by providing a measured mass that is extremely close to the calculated theoretical mass of its molecular ion. This is particularly valuable in complex sample matrices where interferences with similar nominal masses may be present. longdom.org

Gas Chromatography-Mass Spectrometry (GC/MS)

The combination of gas chromatography with mass spectrometry is a robust and widely used method for the analysis of volatile organic compounds. uoguelph.ca In a GC/MS system, the GC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. libretexts.org The mass spectrometer ionizes the molecules, and the resulting fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for that specific compound. libretexts.orgnist.gov By comparing the acquired mass spectrum of an unknown peak to a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence. uoguelph.ca

Interactive Data Table: Mass Spectrometry Techniques

| Technique | Key Feature | Application for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution. longdom.org | Unambiguous identification and confirmation of elemental formula. |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Combination of separation and specific detection. | Gold standard for the identification and quantification of volatile compounds. uoguelph.ca |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC), is a powerful technique for the selective and sensitive quantification of this compound. This method involves multiple stages of mass analysis to isolate a specific ion and then fragment it to produce a characteristic spectrum of product ions, significantly enhancing specificity compared to single-stage mass spectrometry.

The process begins with the ionization of the this compound molecule, typically through electron ionization (EI), which generates a molecular ion ([CHBrClNO₂]⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion appears as a characteristic cluster of peaks. In the first stage of MS/MS, this molecular ion cluster is selected as the precursor ion.

The selected precursor ion is then directed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas. The kinetic energy transferred during these collisions causes the precursor ion to fragment in a predictable manner. Common fragmentation pathways for halogenated methanes include the loss of a halogen atom or other functional groups. For this compound, likely fragmentation pathways would involve the cleavage of the C-Br, C-Cl, or C-N bonds.

The resulting fragment ions, known as product ions, are then analyzed in the second stage of the mass spectrometer. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional selectivity and low detection limits, even in complex environmental samples. The choice of monitored transitions and the optimization of collision energy are crucial for method performance.

Interactive Data Table: Representative GC-MS/MS Parameters for this compound Analysis Note: The following parameters are predictive and based on established fragmentation principles for halogenated nitro compounds. Optimal values must be determined empirically.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) - Representative |

|---|---|---|---|

| 173 [CH⁷⁹Br³⁵ClNO₂]⁺ | 127 [CH⁷⁹Br³⁵Cl]⁺ | NO₂ | 10 |

| 173 [CH⁷⁹Br³⁵ClNO₂]⁺ | 94 [CH⁷⁹BrO₂]⁺ | Cl | 15 |

| 173 [CH⁷⁹Br³⁵ClNO₂]⁺ | 78 [CH³⁵ClNO₂]⁺ | Br | 12 |

| 175 [CH⁸¹Br³⁵ClNO₂]⁺ | 129 [CH⁸¹Br³⁵Cl]⁺ | NO₂ | 10 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including this compound. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound (CHBrClNO₂), the molecule contains one proton and one carbon atom. Therefore, the ¹H NMR spectrum would be expected to show a single signal (a singlet), as there are no adjacent protons to cause spin-spin splitting. The chemical shift (δ) of this proton is influenced by the electronegativity of the surrounding substituents. The bromine, chlorine, and nitro (NO₂) groups are all strongly electron-withdrawing. This deshielding effect pulls electron density away from the proton, causing its resonance to appear at a lower field (higher ppm value) compared to methane (B114726) (CH₄). libretexts.org

Similarly, the ¹³C NMR spectrum of this compound would exhibit a single resonance. The chemical shift of this carbon is also significantly affected by the attached electronegative groups. docbrown.infolibretexts.org The cumulative effect of the bromine, chlorine, and nitro groups results in a substantial downfield shift for the carbon signal. The exact chemical shifts are dependent on the solvent used for the analysis. du.edu Predicting the precise chemical shifts requires considering the additive effects of each substituent.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These values are estimated based on the known substituent effects of halogens and nitro groups on methane derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Singlet | Strong deshielding from attached Br, Cl, and NO₂ groups. libretexts.orgpressbooks.pub |

| ¹³C | ~80 - 100 | Singlet | Significant downfield shift due to the cumulative electron-withdrawing effects of Br, Cl, and NO₂. docbrown.infolibretexts.org |

Advanced Analytical Approaches (e.g., Nontargeted Analysis, Metabolomics)

Beyond targeted methods that search for specific compounds, advanced analytical strategies provide a broader perspective on the presence and impact of substances like this compound.

Nontargeted Analysis (NTA) employs high-resolution mass spectrometry (HRMS), often coupled with either gas or liquid chromatography, to screen environmental samples for all detectable chemical features without pre-selecting a list of target analytes. This "discover-and-identify" approach is particularly valuable for identifying previously unknown or unexpected disinfection byproducts in treated water. In an NTA workflow, a water sample extract is analyzed by GC-HRMS or LC-HRMS to generate a complex dataset of mass-to-charge ratios and retention times. Sophisticated software is then used to process this data, detect features, and tentatively identify compounds by matching their accurate mass and isotopic patterns to chemical databases. This approach could lead to the identification of this compound and other related halonitromethanes in water samples where their presence was not previously suspected.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of environmental health, metabolomics can be used to investigate the biological response to exposure to contaminants like this compound. By comparing the metabolic profiles of an unexposed biological system to one that has been exposed, researchers can identify specific metabolites and metabolic pathways that are perturbed. For instance, studies on exposure to disinfection byproducts in swimming pools have utilized metabolomics to identify changes in specific metabolic pathways in human subjects. docbrown.infochemicalbook.comnist.gov This approach does not measure the compound itself but rather its downstream biological effects, offering insights into potential mechanisms of toxicity. These studies typically use LC-HRMS or NMR to analyze biological samples and identify statistically significant changes in the metabolome following exposure.

Toxicological and Health Effects Research of Bromochloronitromethane

Comparative Toxicity within Halonitromethanes

Research into halonitromethanes has often involved comparing the toxicity of different compounds within the class to understand structure-activity relationships. Studies consistently show that the type and number of halogen atoms on the nitromethane (B149229) molecule significantly influence its toxicity. nih.govacs.org

In vitro studies using mammalian cells have been crucial in determining the relative cytotoxicity of various halonitromethanes. In Chinese hamster ovary (CHO) cells, brominated nitromethanes have demonstrated higher cytotoxicity than their chlorinated counterparts. nih.govacs.org A comprehensive study established a clear rank order of chronic cytotoxicity for nine different HNMs after a 72-hour exposure. nih.gov The results indicate that while bromochloronitromethane (BCNM) is a potent cytotoxin, other brominated compounds, particularly dibromonitromethane (B120713) (DBNM), exhibit even greater toxicity. nih.govacs.org

| Rank | Compound | Abbreviation |

|---|---|---|

| 1 (Most Cytotoxic) | Dibromonitromethane | DBNM |

| 2 | Dithis compound | DBCNM |

| 3 | Bromonitromethane (B42901) | BNM |

| 4 | Tribromonitromethane | TBNM |

| 5 | Bromodichloronitromethane | BDCNM |

| 6 | This compound | BCNM |

| 7 | Dichloronitromethane (B120543) | DCNM |

| 8 | Chloronitromethane (B120751) | CNM |

| 9 (Least Cytotoxic) | Trichloronitromethane | TCNM |

Halonitromethanes are recognized as potent genotoxic agents, capable of inducing damage to genomic DNA. nih.gov Similar to cytotoxicity, the genotoxic potential varies significantly among the different HNM compounds. acs.org Comparative analyses have revealed that brominated HNMs are generally more genotoxic than their chlorinated analogues. nih.gov Studies measuring the induction of genomic DNA damage in CHO cells have established a rank order of potency for these compounds. nih.gov In this ranking, this compound was found to be less genotoxic than several other brominated and mixed halogenated nitromethanes. nih.gov

| Rank | Compound | Abbreviation |

|---|---|---|

| 1 (Most Genotoxic) | Dibromonitromethane | DBNM |

| 2 | Bromodichloronitromethane | BDCNM |

| 3 | Tribromonitromethane | TBNM |

| 4 | Trichloronitromethane | TCNM |

| 5 | Bromonitromethane | BNM |

| 6 | Dithis compound | DBCNM |

| 7 | This compound | BCNM |

| 8 | Dichloronitromethane | DCNM |

| 9 (Least Genotoxic) | Chloronitromethane | CNM |

In Vivo Toxicological Assessments

While in vitro tests provide valuable comparative data, in vivo studies are essential for understanding the toxicological effects in a whole organism. Research involving animal models has provided insights into the specific organ toxicity and underlying mechanisms of this compound. nih.gov

In vivo experiments have identified the liver as a primary target organ for halonitromethane toxicity. nih.gov In a study where mice were exposed to this compound (BCNM), bromonitromethane (BNM), and trichloronitromethane (TCNM) for 30 days, all three compounds caused a significant decrease in the relative liver weight. nih.gov This finding points to the liver's susceptibility to damage from these disinfection byproducts. nih.gov

A key mechanism underlying the toxicity of halonitromethanes is the induction of oxidative stress. nih.gov The study in mice demonstrated that exposure to this compound and other tested HNMs led to damage in the hepatic antioxidant defense system. nih.gov This disruption of the natural defense against oxidative damage was accompanied by an increase in oxidative DNA damage within the liver. nih.gov These results suggest that the induction of oxidative stress is a significant contributor to the toxic effects of HNMs. nih.gov

Exposure to this compound and its analogues can cause significant disturbances in major metabolic pathways. nih.gov Through the use of nuclear magnetic resonance-based metabolomics, researchers analyzed the serum metabolic profiles of mice exposed to HNMs. nih.gov The analysis revealed that the exposure disturbed both amino acid metabolism and carbohydrate metabolism. nih.gov Some of the metabolites identified within these disrupted pathways are directly related to oxidative stress and cellular damage, further linking the metabolic disturbances to the oxidative mechanisms of toxicity. nih.gov

Implications for Human Health Risk Assessment from Drinking Water Exposure

The assessment of human health risk from exposure to this compound in drinking water is a complex process, primarily shaped by its nature as a disinfection byproduct (DBP) and the specific toxicological data available. cdc.gov Human health risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. For this compound, the primary hazard identified in toxicological studies is genotoxicity, which has significant implications for how its risk is evaluated.

As a member of the halonitromethane (HNM) class of DBPs, this compound is formed during water disinfection processes when disinfectants like chlorine react with natural organic matter in the presence of bromide. nih.govoaji.net HNMs are an emerging class of nitrogenous DBPs that are of increasing concern because they have been shown to be more toxic than many of the regulated DBPs. nih.govoaji.net The presence of any DBP in drinking water necessitates a risk assessment to ensure that the benefits of disinfection (controlling waterborne pathogens) outweigh the potential risks from chemical exposure. epa.gov

A critical component of the risk assessment for any chemical is the evaluation of its genotoxic potential—the ability to damage DNA. acs.org Substances that are genotoxic are often treated with a higher degree of concern because DNA damage can lead to mutations and increase the risk of cancer. acs.org Research has demonstrated that this compound is a potent genotoxin in mammalian cells.

In a key study evaluating the genotoxicity of various halonitromethanes using the Single Cell Gel Electrophoresis (SCGE) assay in Chinese Hamster Ovary (CHO) cells, this compound was found to induce significant genomic DNA damage. The genotoxic potency of a chemical in this assay is the concentration that causes a midpoint response in DNA damage. The table below summarizes the findings for this compound and compares it to other halonitromethanes and a known mutagen.

Table 1: Mammalian Cell Genotoxicity of this compound and Related Compounds

| Compound Name | Genotoxic Potency (μM) |

|---|---|

| This compound | 1.7 |

| Bromonitromethane | 1.1 |

| Dibromonitromethane | 0.5 |

| Tribromonitromethane | 0.8 |

| Ethyl methanesulfonate (B1217627) (Positive Control) | 280 |

Source: Data compiled from a study on the genotoxicity of halonitromethanes in CHO cells. acs.org

The data clearly indicate that this compound is a potent genotoxic agent, significantly more so than the positive control compound, ethyl methanesulfonate. acs.org Its genotoxicity is comparable to other bromo- and chloro-substituted nitromethanes. The implication of this finding for human health risk assessment is substantial. For genotoxic carcinogens, it is often assumed that there is no threshold below which the risk is zero. This means that, in theory, even very low levels of exposure could pose a risk.

However, a comprehensive human health risk assessment requires additional data beyond genotoxicity. As of now, there is a significant lack of publicly available toxicological data for this compound concerning other critical endpoints. Specifically, key quantitative values used in risk assessment, such as a cancer slope factor (a measure of carcinogenic potency) or a reference dose (an estimate of a daily exposure that is likely to be without an appreciable risk of deleterious effects during a lifetime), have not been established for this compound. epa.govchemicalbook.com Furthermore, studies on its long-term carcinogenicity, reproductive toxicity, and developmental toxicity are not available in the public literature. chemicalbook.comca.govnih.gov

This data gap has major implications for risk assessment. Without these values, it is not possible to quantitatively estimate the cancer risk or non-cancer health hazards associated with specific exposure levels of this compound in drinking water. The current approach relies on understanding the risks of DBPs as a class and using data from surrogate, structurally related compounds, which introduces uncertainty. acs.org The potent genotoxicity of halonitromethanes, including this compound, suggests they may be as important to public health as regulated DBPs like some haloacetic acids, even if they occur at lower concentrations. acs.org

Therefore, the primary implication for human health risk assessment is that this compound is a potentially hazardous compound due to its demonstrated genotoxicity. This finding underscores the need for further research to fully characterize its toxicological profile. Future studies are required to determine its carcinogenic potential in animal models and to establish dose-response relationships for other potential health effects. Such data are essential for regulatory agencies to derive health-based guidance values and to conduct a complete and accurate risk assessment for this drinking water contaminant.

Transformation and Degradation Pathways of Bromochloronitromethane

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical processes that transform bromochloronitromethane without the involvement of microorganisms. The primary abiotic pathways include hydrolysis, photolysis, and oxidation by reactive chemical species.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated alkanes like this compound, this process typically involves the nucleophilic substitution of a halogen atom with a hydroxide (B78521) group (-OH) or an elimination reaction. The rate of hydrolysis for halogenated compounds is influenced by factors such as the number and type of halogen atoms, the strength of the carbon-halogen bond, and environmental conditions like pH and temperature.

Generally, the susceptibility of the carbon-halogen bond to cleavage increases with the size and polarizability of the halogen atom, following the order C-Br > C-Cl. researchgate.net Therefore, the carbon-bromine bond in this compound is expected to be more susceptible to hydrolytic cleavage than the carbon-chlorine bond. Hydrolysis of such compounds can be slow under neutral pH conditions but may be accelerated in basic solutions where the hydroxide ion (OH⁻), a stronger nucleophile than water, is more abundant. nih.govepa.gov The environmental half-lives for some chlorinated methanes can range from hours to thousands of years, highlighting the variability of this process. epa.gov

Photolysis is the decomposition of a chemical compound by light. This compound can undergo direct photolysis by absorbing ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. The efficiency of this process depends on the compound's molar absorptivity at specific wavelengths and its quantum yield (the number of molecules transformed per photon absorbed).

Studies on analogous halonitromethanes (HNMs) demonstrate that UV photolysis at 254 nm is a significant degradation pathway. nih.gov The photolysis rates of HNMs are highly pH-dependent. For instance, the degradation rates for bromonitromethane (B42901) (BNM), dichloronitromethane (B120543) (DCNM), and dibromonitromethane (B120713) (DBNM) are relatively low at acidic pH (3-5) but increase sharply as the pH approaches their pKa values. nih.gov This is because the deprotonated (anionic) form of these molecules exhibits significantly higher molar absorptivity than the neutral form. nih.gov Given its structure, this compound would be expected to follow a similar pattern, with its photolytic degradation becoming more efficient at neutral to alkaline pH.

The primary photolytic degradation mechanism at acidic pH is likely homolysis, which involves the cleavage of a carbon-halogen or carbon-nitro bond to form free radicals. nih.gov At higher pH values, where the deprotonated form is present, heterolysis may become the dominant pathway. nih.gov

Table 1: pH-Dependent Photolysis of Selected Halonitromethanes

| Compound | pKa | Photolysis Rate Constant (k, 10⁻³ s⁻¹) at pH 5 | Photolysis Rate Constant (k, 10⁻³ s⁻¹) at pH 9 | Primary Pathway (Acidic pH) |

|---|---|---|---|---|

| Bromonitromethane (BNM) | 7.50 | 0.15 | 1.5 | Homolysis |

| Dichloronitromethane (DCNM) | 6.58 | 0.10 | 3.0 | Homolysis |

| Dibromonitromethane (DBNM) | 6.10 | 0.12 | 3.8 | Homolysis |

| Trichloronitromethane (TCNM) | N/A | 0.08 | 0.08 | Homolysis |

Oxidation by highly reactive species, particularly the hydroxyl radical (•OH), is a major degradation pathway for many organic compounds in both aquatic and atmospheric environments. The hydroxyl radical is a powerful, non-selective oxidant that can initiate degradation by abstracting a hydrogen atom or by adding to an unsaturated bond or functional group.

For this compound, which lacks double bonds, the primary oxidation mechanism by •OH is expected to be hydrogen abstraction. This reaction would lead to the formation of a bromochloro-nitromethyl radical (•CBrClNO₂), which would then undergo further rapid reactions. Studies on similar halonitromethanes have determined the reaction rate constants with •OH, showing that it is a very fast and effective degradation process.

Table 2: Second-Order Rate Constants for the Reaction of Halonitromethanes with the Hydroxyl Radical (•OH)

| Compound | Rate Constant (k•OH, M⁻¹ s⁻¹) |

|---|---|

| Chloronitromethane (B120751) (CNM) | 1.4 x 10⁸ |

| Dichloronitromethane (DCNM) | 1.1 x 10⁸ |

| Bromonitromethane (BNM) | 1.6 x 10⁸ |

Biotic Degradation Mechanisms (e.g., Biodegradation)

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. Microbes have evolved diverse enzymatic pathways to break down halogenated organic compounds. The biodegradation of a compound like this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific pathways and efficiencies may differ significantly.

Under anaerobic conditions, a key mechanism is reductive dehalogenation , where a halogen atom is removed and replaced by a hydrogen atom. This process is often the initial step in the degradation of highly halogenated compounds and is carried out by enzymes called dehalogenases. In this process, the halogenated compound acts as an electron acceptor.

Under aerobic conditions, degradation is typically initiated by oxidative processes . Enzymes such as monooxygenases and dioxygenases can incorporate oxygen into the molecule, making it more susceptible to further breakdown. This can lead to the cleavage of carbon-halogen bonds and the eventual mineralization of the compound to carbon dioxide, water, and inorganic halides.

While many halogenated compounds are known to be biodegradable, specific studies on the microbial degradation of this compound are limited. However, the presence of both bromine and chlorine atoms may influence its susceptibility to microbial attack, and it is plausible that consortia of microorganisms could sequentially or collaboratively degrade the molecule.

Formation of Transformation Products

The degradation of this compound through the pathways described above results in the formation of various smaller, often less halogenated, molecules known as transformation products. The identity of these products depends on the specific degradation mechanism.

From Hydrolysis: The primary products would be bromide ions (Br⁻), chloride ions (Cl⁻), and nitromethane (B149229), along with the potential formation of alcohols or aldehydes through substitution and subsequent reactions.

From Photolysis: At acidic pH, the homolytic cleavage of the C-X and C-N bonds is expected to yield bromide, chloride, nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻) ions. nih.gov At higher pH, where heterolysis of the deprotonated form dominates, the expected products for a di-halogenated compound include carbon dioxide (CO₂), nitrite, and the corresponding halide ions. nih.gov

From Oxidation: Reaction with hydroxyl radicals initiates a radical chain reaction. The ultimate stable end-products are expected to be inorganic ions: bromide, chloride, and nitrate.

Reaction Kinetics and Mechanisms of Degradation

The degradation mechanism typically begins with the cleavage of the weakest bond in the molecule. The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol) and the C-N bond (~305 kJ/mol), suggesting that debromination is a likely initial step in many degradation processes, including photolysis and hydrolysis.

Photolysis Mechanism: As discussed, the mechanism is pH-dependent. At low pH, UV absorption leads to homolytic cleavage: C-X bond cleavage: CHBrClNO₂ + hν → •CHClNO₂ + Br• C-N bond cleavage: CHBrClNO₂ + hν → •CHBrCl + NO₂• These initial radical products would undergo further reactions. At higher pH, the deprotonated form [CBrClNO₂]⁻ absorbs UV light more strongly, leading to heterolytic cleavage and the direct formation of ions. nih.gov

Oxidation Mechanism: The reaction with •OH proceeds via hydrogen abstraction, forming a carbon-centered radical: CHBrClNO₂ + •OH → •CBrClNO₂ + H₂O This radical intermediate is highly reactive and will likely react with molecular oxygen (in aerobic systems) to form a peroxyl radical (OO•CBrClNO₂), initiating a cascade of reactions that ultimately break the molecule down into inorganic components.

The relative importance of each degradation pathway is highly dependent on specific environmental conditions. In sunlit surface waters, photolysis and oxidation by hydroxyl radicals are likely to be the dominant degradation mechanisms. In groundwater or deep soil environments, where light is absent and oxygen may be limited, hydrolysis and anaerobic biodegradation would be more significant pathways.

Mitigation and Control Strategies for Bromochloronitromethane

Precursor Removal Technologies

A primary strategy for mitigating BCNM formation is the removal of its organic precursors from the water before disinfection. Natural organic matter (NOM) is a complex mixture of organic compounds that can react with disinfectants to form a variety of disinfection by-products (DBPs), including BCNM.

Biological activated carbon (BAC) is an effective technology for removing DBP precursors. BAC systems utilize granular activated carbon (GAC) that has been colonized by microorganisms. This combination of physical adsorption by the activated carbon and biological degradation by the microorganisms enhances the removal of a broad range of organic compounds.

Research has shown that BAC can significantly reduce the formation potential of halonitromethanes. For instance, a study demonstrated that an integrated ozonation and up-flow biological activated carbon (O3/UBAC) process could decrease the formation potential of the sum of detected halonitromethanes by approximately 50%. nih.govuq.edu.au The BAC component of the system was responsible for a substantial portion of this reduction, achieving a 40% decrease in the total DBP formation potential on its own. nih.govuq.edu.au This indicates that the removal of HNM precursors by BAC is a viable strategy for controlling BCNM levels in finished drinking water. The effectiveness of BAC is attributed to its ability to remove a wide range of dissolved organic carbon, which serves as the precursor material for BCNM formation.

| Treatment Process | Reduction in Halonitromethane Formation Potential | Reference |

| Ozonation and Up-flow Biological Activated Carbon (O3/UBAC) | ~50% | nih.govuq.edu.au |

| Up-flow Biological Activated Carbon (UBAC) alone | ~40% | nih.govuq.edu.au |

Alternative Disinfectants to Minimize BCNM Formation

The choice of disinfectant plays a crucial role in the formation of BCNM. Different disinfectants have varying reactivities with organic precursors and bromide, leading to different DBP profiles.

Studies have compared the formation of halonitromethanes under various disinfection scenarios. In one such study, the highest formation of HNMs was observed with a combination of ozone and chlorine. nih.gov This was followed by the combination of ozone and chloramine (B81541), and then chlorine used as a standalone disinfectant. nih.gov Notably, when chloramine or ozone were used individually, the concentrations of halonitromethanes were below the detection limits. nih.gov This suggests that avoiding the use of chlorine, particularly in combination with ozone, can be an effective strategy to minimize the formation of BCNM. Chlorine dioxide has also been cited as an effective means of controlling the formation of trihalomethanes, a related class of DBPs, which suggests it may also reduce the formation of other halogenated by-products. wikipedia.org

| Disinfection Scenario | Relative Halonitromethane Formation | Reference |

| Ozone/Chlorine | Highest | nih.gov |

| Ozone/Chloramine | Intermediate | nih.gov |

| Chlorine alone | Lower | nih.gov |

| Chloramine alone | Below Detection Limit | nih.gov |

| Ozone alone | Below Detection Limit | nih.gov |

Advanced Treatment Processes

Advanced treatment processes are employed to remove contaminants that are not effectively addressed by conventional water treatment methods. Several of these processes have shown promise for the mitigation and control of BCNM.

UV-Advanced Oxidation Processes (UV-AOPs) involve the use of ultraviolet (UV) light in combination with an oxidant, such as hydrogen peroxide (H2O2), to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can degrade a wide range of organic contaminants, including BCNM.

The degradation of halonitromethanes by UV photolysis, a key component of UV-AOPs, has been shown to be pH-dependent. researchgate.net For some HNMs, the rate of photolysis increases significantly with increasing pH. researchgate.net The degradation pathways can involve homolysis, leading to the formation of halides, nitrite (B80452), and nitrate (B79036) at acidic pH. researchgate.net At higher pH levels, heterolysis may become the dominant pathway, resulting in the formation of carbon dioxide, nitrite, and halides. researchgate.net The UV energy required for significant degradation of some HNMs is comparable to that used in standard UV disinfection processes, indicating the potential of UV-based treatments for BCNM control. researchgate.net

Kinetic modeling of the degradation of chlorinated-halonitromethanes under UV/monochloramine treatment has shown that UV irradiation is the dominant degradation pathway, followed by reactions with hydroxyl radicals and reactive chlorine species. nih.gov This highlights the multifaceted nature of UV-AOPs in breaking down these contaminants.

Membrane separation technologies, particularly reverse osmosis (RO), can be effective in removing a wide range of contaminants from water, including DBPs like BCNM. RO utilizes a semi-permeable membrane that allows water molecules to pass through while blocking the passage of larger ions and organic molecules.

A comprehensive study on the rejection of 29 different DBPs by RO and nanofiltration (NF) membranes found that the rejection of halonitromethanes varied significantly, ranging from 0 to almost 100%. uq.edu.au The rejection of specific halonitromethanes by a low-pressure RO membrane is detailed in the table below.

| Compound | Rejection by Reverse Osmosis (%) | Reference |

| Bromonitromethane (B42901) | 67 | uq.edu.au |

| Dibromonitromethane (B120713) | 77 | uq.edu.au |

| Tribromonitromethane | 87 | uq.edu.au |

| Chloronitromethane (B120751) | 42 | uq.edu.au |

| Dichloronitromethane (B120543) | 56 | uq.edu.au |

| Trichloronitromethane | 71 | uq.edu.au |

| Bromochloronitromethane | Not specifically listed, but expected to be within the range of other HNMs | N/A |

The data indicates that RO can be an effective barrier for many halonitromethanes, with rejection generally increasing with the size and number of halogen substitutions on the molecule.

Electrochemical treatment processes are an emerging technology for the degradation of persistent organic pollutants. These methods can involve either oxidation or reduction reactions to break down contaminants. For halogenated compounds like BCNM, electrochemical reduction is a promising approach. This process involves the transfer of electrons to the BCNM molecule, leading to the cleavage of the carbon-halogen bonds.

Studies on the electrochemical degradation of other halogenated organic compounds have demonstrated the feasibility of this approach. The mechanism for the degradation of halonitromethanes involves the cleavage of the C-X (where X is Cl or Br) bonds to release halide ions. nih.gov The electrode material is a critical factor in the efficiency of this process. Research on the electrochemical activation of nitromethane (B149229) suggests that it can be transformed into other reactive species, which could then be more easily degraded. nih.govresearchgate.net

While specific studies on the electrochemical degradation of BCNM are limited, the principles of electrochemical reduction of halogenated organics and the degradation of other halonitromethanes suggest that this technology could be a viable option for BCNM removal. nih.gov Furthermore, electrochemical methods can be used to remove bromide from source water, thereby preventing the formation of brominated DBPs like BCNM in the first place. nih.govacs.org

Optimization of Disinfection Operating Conditions

The conditions under which disinfection occurs play a pivotal role in the formation of this compound. By carefully controlling parameters such as disinfectant type, pH, and the presence of precursors like bromide and nitrite, water treatment facilities can significantly reduce the formation of this compound.

Research has shown that the choice of disinfectant is a critical factor. While chlorination is a widely used and effective method for killing pathogens, the combination of pre-ozonation followed by chlorination can significantly enhance the formation of HNMs, including brominated species. nih.govacs.org In contrast, the use of chloramination has been identified as an effective strategy to minimize HNM formation. nih.gov Studies have demonstrated that monochloramine alone does not form any measurable HNMs. nih.gov

The pH of the water during disinfection also influences the formation of this compound. Generally, an increase in pH leads to increased HNM formation, particularly during ozonation-chlorination processes. nih.govacs.org However, the effect of pH on HNM formation during chlorination alone appears to be less significant. nih.gov

The presence of bromide is a key determinant in the speciation of HNMs. Increased bromide concentrations in the source water lead to a shift in the formation of HNMs toward more brominated species. nih.govacs.org This means that in waters with higher bromide content, the likelihood of forming this compound and other brominated HNMs increases. The impact of bromide is more pronounced in treated water compared to raw water. nih.gov

Nitrite is another precursor that can influence the formation of HNMs. The presence of nitrite has been shown to increase HNM formation under both chlorination and ozonation-chlorination conditions. nih.govacs.org

The following table summarizes the impact of various operating conditions on the formation of halonitromethanes:

| Operating Condition | Impact on Halonitromethane (HNM) Formation | Research Findings |

| Disinfectant Type | Ozonation-chlorination significantly enhances HNM formation. Chloramination is effective in minimizing HNM formation. | Pre-ozonation before chlorination leads to higher yields of trihalogenated HNMs. Monochloramine alone does not produce measurable HNMs. nih.gov |

| pH | Increased pH generally leads to higher HNM formation, especially with ozonation-chlorination. | The effect of pH is more pronounced in ozonation-chlorination scenarios compared to chlorination alone. nih.govacs.org |

| Bromide Concentration | Higher bromide levels shift HNM speciation towards more brominated compounds. | The impact of bromide is greater in treated water than in raw water. nih.govacs.org |

| Nitrite Presence | The presence of nitrite increases HNM formation. | This effect is observed under both chlorination and ozonation-chlorination conditions. nih.govacs.org |

Management Strategies for Disinfection Byproducts in Water Distribution Systems

Once treated water enters the distribution system, the potential for DBP formation continues. Therefore, effective management strategies within the distribution network are crucial for controlling levels of this compound and other DBPs at the consumer's tap.

Key management strategies focus on controlling disinfectant residual, managing water age, and implementing hydraulic control measures. Maintaining a stable disinfectant residual throughout the distribution system is essential to prevent microbial regrowth, but the type and concentration of the disinfectant can influence DBP stability and formation. As chloramination is less likely to form HNMs, its use as a secondary disinfectant can be a beneficial strategy. nih.gov

Water age, or the time water spends in the distribution system, is another critical factor. Longer water age can provide more time for DBP formation reactions to occur. Therefore, strategies to reduce water age, such as optimizing pipe flushing programs and managing storage tank turnover, can help to minimize DBP concentrations.

Hydraulic management of the distribution system, including the design and operation of pipes (B44673) and storage facilities, can also play a role in DBP control. By minimizing dead ends and ensuring proper mixing in storage tanks, water utilities can reduce areas of high water age and stagnant conditions that can promote DBP formation.

Furthermore, precursor control at the treatment plant is a fundamental aspect of managing DBPs in the distribution system. The removal of natural organic matter and other DBP precursors before disinfection can significantly reduce the potential for this compound formation throughout the entire water treatment and distribution process. mdpi.com Techniques such as enhanced coagulation and biofiltration can be effective in removing these precursors. nih.gov

The following table outlines key management strategies for controlling disinfection byproducts in water distribution systems:

| Management Strategy | Objective | Implementation Examples |

| Disinfectant Residual Management | Maintain microbial safety while minimizing further DBP formation. | Use of chloramines as a secondary disinfectant; optimizing disinfectant dosage. |

| Water Age Control | Reduce the time available for DBP formation reactions. | Regular flushing programs; optimizing storage tank turnover; eliminating dead ends in the network. |

| Hydraulic Control | Prevent stagnation and ensure uniform water quality. | Proper design of distribution networks; effective mixing in storage tanks. |

| Precursor Removal | Reduce the building blocks for DBP formation at the source. | Enhanced coagulation; biofiltration to remove natural organic matter and nitrogenous precursors. mdpi.comnih.gov |

By implementing a combination of these optimized disinfection practices and distribution system management strategies, water utilities can effectively mitigate the formation and control the presence of this compound, ensuring the delivery of safe and high-quality drinking water to the public.

Future Research Directions in Bromochloronitromethane Studies

Development of More Sensitive Analytical Methods

A primary objective in the study of bromochloronitromethane is the advancement of analytical techniques capable of detecting and quantifying the compound at increasingly lower concentrations. nd.edu The development of robust, sensitive, and selective methods is crucial for accurately assessing its occurrence in diverse and complex environmental matrices. nd.edu Current research often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity in analyzing various analytes. nd.edu However, the pursuit of methods with even lower detection limits, in the parts-per-trillion range and below, remains a critical goal. nd.edu

Future work should also emphasize the development of innovative sample preparation techniques. These methods are needed to enhance analyte recovery from various sample types, which is essential for improved instrumental analysis. nd.edu The development of green analytical methods, which are more environmentally friendly, is also a growing area of interest. e3s-conferences.org

Comprehensive Studies on Transformation Products and Their Toxicity

Understanding the transformation of this compound in the environment is essential for a complete risk assessment. Transformation processes can lead to the formation of new compounds with potentially different toxicological profiles than the parent compound. researchgate.net Therefore, comprehensive studies are needed to identify and quantify these transformation products.